4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Overview
Description
Biochemical Analysis
Biochemical Properties
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of COFs. It interacts with enzymes such as lipase PS, which can be immobilized within the COF structure to enhance enantioselectivity in reactions involving racemic secondary alcohols . The aldehyde groups of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde react with amines to form imine linkages, facilitating the creation of dual-pore COFs that improve enzyme accessibility and resistance to denaturants .
Cellular Effects
The effects of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde on various cell types and cellular processes are profound. It influences cell function by enhancing the stability and activity of immobilized enzymes within COFs. This stabilization can lead to improved cell signaling pathways, gene expression, and cellular metabolism. For instance, the immobilization of lipase PS within COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde has been shown to maintain enzyme activity and prevent denaturation, thereby supporting more efficient biochemical reactions .
Molecular Mechanism
At the molecular level, 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde exerts its effects through the formation of covalent bonds with biomolecules. The aldehyde groups react with amines to form imine linkages, which are crucial for the construction of COFs. These COFs provide a stable environment for enzyme immobilization, enhancing enzyme activity and resistance to denaturation. Additionally, the dual-pore structure of COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde facilitates mass transfer of reagents and products, further improving the efficiency of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde change over time. The compound is stable under standard conditions, but its reactivity can lead to gradual degradation, especially in the presence of moisture or other reactive species. Long-term studies have shown that COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde maintain their structural integrity and enzyme activity over extended periods, making them suitable for prolonged biochemical applications .
Dosage Effects in Animal Models
The effects of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and supports efficient biochemical reactions. At higher doses, it can exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes. Threshold effects have been observed, indicating that careful dosage control is essential to avoid toxicity while maximizing the compound’s beneficial effects .
Metabolic Pathways
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s aldehyde groups participate in oxidation-reduction reactions, influencing metabolic flux and metabolite levels. Additionally, the formation of COFs by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde can affect the overall metabolic activity by stabilizing enzymes and enhancing their catalytic efficiency .
Transport and Distribution
Within cells and tissues, 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The dual-pore structure of COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde also plays a role in its distribution, allowing for efficient mass transfer and localization of immobilized enzymes .
Subcellular Localization
The subcellular localization of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is influenced by its chemical structure and interactions with biomolecules. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. Within these compartments, 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde can form COFs that enhance enzyme activity and stability, supporting various cellular functions and biochemical reactions .
Preparation Methods
The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde typically involves a Rothmund reaction between 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde and a pyrrole derivative, followed by boron complexation . The compound is also prepared through the reaction of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde with trimethyltriazine to produce COFs . Industrial production methods often involve high-purity reactions under controlled conditions to ensure the desired product quality.
Chemical Reactions Analysis
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and imines.
Scientific Research Applications
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde exerts its effects is primarily through its reactivity at the aldehyde functional groups. These groups can form covalent bonds with various substrates, facilitating the formation of COFs and other complex structures. The molecular targets and pathways involved include the formation of imine linkages and the stabilization of enzyme-substrate complexes .
Comparison with Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is unique due to its dual aldehyde functional groups and its ability to form highly stable COFs. Similar compounds include:
4,4’-(Ethene-1,2-diyl)dibenzaldehyde: Differing by the presence of an ethene linkage instead of an ethyne linkage.
4,4’-(Diazene-1,2-diyl)dibenzaldehyde: Featuring a diazene linkage, which alters its reactivity and applications.
Properties
IUPAC Name |
4-[2-(4-formylphenyl)ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJKYSQCRNPJHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556858 | |
Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84907-55-1 | |
Record name | 4,4′-(1,2-Ethynediyl)bis[benzaldehyde] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84907-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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